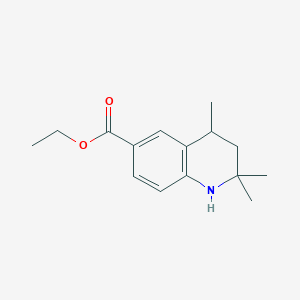
Ethyl 1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-6-carboxylate is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 247.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity in Organic Chemistry
The compound has been explored in the context of organic synthesis. In one study, ethyl 2-ethenyl-6,7-methylenedioxy-1,2,3,4,-tetrahydro-1-(3′,4′,5′-trimethoxyphenyl)-4-oxoquinoline-3-carboxylate was prepared, demonstrating the reactivity of this class of compounds in the formation of different quinolones and tetrahydro-4-oxoquinoline through various oxidative processes (Guillou et al., 1998). This research highlights the potential of ethyl tetrahydroquinolin carboxylates in organic synthesis, especially in the construction of complex quinoline frameworks.
Photochemical Applications
Ethyl 1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-6-carboxylate has been utilized in photochemistry studies. For instance, ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates were irradiated in ethanol to yield specific cycloprop[b]indoles, showcasing the compound's role in photoreactive processes and the synthesis of intricate chemical structures (Ikeda et al., 1977).
Crystal Structure Analysis
There's research focused on the crystal structure and Hirshfeld surface analysis of derivatives of ethyl tetrahydroquinolin carboxylates. A study on ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate revealed insights into the molecular interactions and structural stability of these compounds, which is vital for understanding their chemical properties and potential applications (Baba et al., 2019).
Biological Activity and Natural Products
In the realm of biology and natural products, derivatives of ethyl tetrahydroquinolin carboxylates have been isolated from biological sources and studied for their activity. For example, a tetrahydroquinoline derivative named helquinoline was isolated from Janibacter limosus and exhibited significant biological activity against bacteria and fungi, indicating the potential medicinal applications of these compounds (Asolkar et al., 2004).
Mechanism of Action
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have the potential to function as powerful antioxidants .
Mode of Action
Quinoline derivatives are known to have antioxidant properties, which suggests that they may interact with reactive oxygen species (ros) in the body, neutralizing them and preventing oxidative damage .
Biochemical Pathways
Given its potential antioxidant properties, it can be inferred that it may be involved in pathways related to oxidative stress and inflammation .
Pharmacokinetics
The conformational flexibility of quinoline derivatives is known to influence their permeability across the blood-brain barrier, which could impact their bioavailability .
Result of Action
As a quinoline derivative with potential antioxidant properties, it may help in neuroprotection against conditions like parkinsonism by preventing oxidative damage .
Properties
IUPAC Name |
ethyl 2,2,4-trimethyl-3,4-dihydro-1H-quinoline-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-5-18-14(17)11-6-7-13-12(8-11)10(2)9-15(3,4)16-13/h6-8,10,16H,5,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRAUCIKLJIWGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(CC2C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline](/img/structure/B2387068.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide](/img/structure/B2387069.png)
![N-(4-fluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2387070.png)
![2-[4-(3-Chlorophenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2387071.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2387072.png)
![N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2387073.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2387075.png)
![N-benzyl-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2387076.png)




![{2-(2-chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2387086.png)
